4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a complex molecular structure that requires careful examination of its constituent parts and systematic naming conventions. The compound's Chemical Abstracts Service registry number is 1185296-87-0, providing a unique identifier for this specific molecular entity. The MDL number MFCD12405047 further establishes its identity in chemical databases and research literature.
The systematic nomenclature of this compound reflects its intricate structural components. The base name "4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether" describes the primary organic framework, while "hydrochloride" indicates the presence of the hydrochloric acid salt form. This nomenclature follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems.
The molecular formula C₂₀H₂₆ClNO reveals the elemental composition consisting of twenty carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This composition reflects the compound's substantial organic framework incorporating both aromatic and aliphatic components alongside the characteristic piperidine nitrogen heterocycle.
The structural architecture encompasses several distinct molecular regions. The phenyl groups contribute aromatic character and potential for pi-pi interactions, while the piperidine ring provides a six-membered nitrogen heterocycle that can participate in hydrogen bonding and coordinate interactions. The ether linkage connects these structural elements, creating a bridging functionality that influences the overall molecular conformation and chemical behavior.
Historical Development of Piperidinylether Derivatives
The development of piperidinylether derivatives represents a significant chapter in the evolution of nitrogen heterocycle chemistry, with piperidine derivatives serving as crucial building blocks in organic synthesis for decades. Recent advances in piperidine derivative synthesis have emphasized both intra- and intermolecular reactions leading to various substituted piperidine frameworks. These synthetic methodologies have enabled the preparation of increasingly complex molecular architectures, including phenylether-substituted variants.
Contemporary research has established multiple synthetic pathways for constructing piperidine derivatives through diverse chemical transformations. Kamimura and colleagues developed innovative methods for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization processes. These approaches utilize triethylborane as a radical initiator and involve complex radical cascades including successive cyclizations, demonstrating the sophisticated chemistry possible within piperidine frameworks.
Wang and colleagues extended these methodologies to acquire iodo-homoallylic alcohols bearing piperidine rings through regioselective cyclization pathways. The reaction selectivity depends on solvent choice, with acetonitrile promoting 6-endo-trig cyclization and methanol favoring 5-exo-trig pathways, yielding piperidine and azobicyclic derivatives respectively.
Gharpure and collaborators described piperidine synthesis through intramolecular 6-endo-dig reductive hydroamination cascades of alkynes. This methodology proceeds via acid-mediated alkyne functionalization with enamine formation, generating iminium ions that undergo subsequent reduction to form piperidine products. However, the reaction scope is limited by electronic effects, with strong electron-releasing substituents leading to hydrolysis products rather than desired piperidines.
Position in Contemporary Organic Chemistry Research
This compound occupies a significant position within contemporary organic chemistry research, particularly in the realm of specialized biochemical reagents and proteomics applications. The compound is commercially available as a research-grade biochemical specifically designed for proteomics research applications, indicating its recognized value in advanced analytical and biological studies.
Recent developments in piperidine chemistry have emphasized the importance of phenyl-substituted derivatives in medicinal chemistry and chemical biology applications. The synthesis of novel 3-piperidinyl pyridine derivatives has demonstrated the potential for creating highly potent and selective biological modulators. These advances highlight the continuing relevance of piperidine-based molecular frameworks in contemporary research.
The compound's availability through multiple chemical suppliers reflects its established role in research applications. This commercial accessibility enables researchers to incorporate the compound into diverse experimental protocols without requiring complex synthetic preparations. The standardized preparation and quality control associated with commercial availability ensure reproducible research outcomes across different laboratories and research groups.
Contemporary synthetic methodologies continue to expand the scope of accessible piperidine derivatives. Vereshchagin and colleagues developed pseudo four-component synthesis approaches for generating polysubstituted piperidinones through Michael/Mannich cascade reactions. These methodologies produce single diastereomers with modest to high yields, demonstrating the precision achievable in modern piperidine synthesis.
The integration of this compound into current research paradigms reflects broader trends in chemical biology toward increasingly sophisticated molecular tools. The compound's structural complexity, combining aromatic phenyl systems with heterocyclic piperidine frameworks, provides researchers with a versatile molecular platform for investigating biological systems and developing new analytical methodologies.
Properties
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFWSQYXOYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride, a compound with the molecular formula C₂₀H₂₆ClNO, is gaining attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Weight : 315.38 g/mol
- CAS Number : 1185296-87-0
- IUPAC Name : 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to function as a selective agonist at certain receptor sites, which may modulate neurotransmitter release and influence pain perception and mood regulation. The compound's structure suggests potential interactions with opioid receptors, contributing to its analgesic properties.
Biological Activity
Research indicates that 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride exhibits several biological activities:
- Analgesic Effects : Preliminary studies suggest that the compound may possess pain-relieving properties similar to those of opioids but with potentially fewer side effects. This is particularly relevant in the context of developing analgesics that minimize addiction risks associated with traditional opioids .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could have implications for treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
-
Analgesic Activity Assessment :
- A comparative study evaluated the analgesic effects of various piperidine derivatives, including 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride. Results indicated significant analgesic activity in animal models, suggesting its potential as a therapeutic agent for pain management .
- In vitro Studies :
- Toxicological Profile :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Structural Features: A diphenylmethoxy group replaces the cumylphenoxy substituent. The absence of a methyl branch in the aryl group reduces steric hindrance compared to the target compound.
- Data Gaps: Limited stability and toxicity data; properties like water solubility and decomposition temperature are undocumented .
- Regulatory Status: No specific safety regulations cited in , though ecological impact studies are incomplete .
Diphenylpyraline Hydrochloride
Meperidine Hydrochloride
4-[(4-Methylphenyl)methyl]piperidine Hydrochloride
- Molecular Formula : C₁₃H₁₉N·HCl
- Molecular Weight : 233.8 g/mol
- Structural Features: A 4-methylbenzyl group attached to piperidine. The simpler substituent may result in lower bioavailability compared to the cumylphenoxy group in the target compound .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Structural Influence on Bioactivity: The cumylphenoxy group in the target compound may confer greater CNS penetration compared to diphenylmethoxy or benzyl substituents due to increased lipophilicity .
- Toxicity Gaps: No acute toxicity data are available for the target compound, though analogs like 4-(Diphenylmethoxy)piperidine HCl also lack comprehensive toxicological profiles .
- Regulatory Status : Unlike Meperidine HCl (Schedule II), the target compound’s regulatory classification remains undefined, necessitating further evaluation .
Q & A
Q. How can researchers optimize the synthetic yield of 4-(1-Methyl-1-phenylethyl)phenyl 4-piperidinylether hydrochloride?
- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, piperidine derivatives are typically synthesized under alkaline conditions (e.g., triethylamine) to facilitate nucleophilic substitution reactions. Purification via recrystallization or chromatography (e.g., silica gel column) is critical for isolating high-purity products. Reaction monitoring using TLC or HPLC ensures intermediate stability and final product integrity .
- Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | ↑ Reactivity |
| Solvent | Dichloromethane/THF | ↑ Solubility |
| Base | Triethylamine (1.2–1.5 eq.) | ↑ Reaction rate |
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Use HPLC (with a C18 column and UV detection) for purity assessment, and NMR (¹H/¹³C) coupled with FT-IR for structural confirmation. For example, pharmacopeial methods recommend sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in mobile phases for HPLC analysis of related piperidine derivatives . Mass spectrometry (HRMS) resolves molecular ion peaks and fragmentation patterns .
Q. What reaction pathways are feasible for modifying the compound’s functional groups?
- Methodological Answer : The piperidine ether and aromatic moieties allow for:
- Oxidation : Convert sulfonyl groups to sulfones using m-CPBA .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds .
- Substitution : Replace methoxy groups via nucleophilic aromatic substitution under acidic conditions .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or binding affinity?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and reaction transition states. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., receptors, enzymes). For example, ICReDD integrates quantum chemical calculations to predict optimal reaction pathways and experimental conditions .
Q. What statistical experimental design (DoE) strategies improve process optimization?
- Methodological Answer : Use factorial design (e.g., 2^k designs) to evaluate variables like pH, temperature, and catalyst loading. For instance, a central composite design (CCD) minimizes experimental runs while quantifying interactions between parameters. Statistical software (e.g., Minitab) analyzes variance (ANOVA) to identify significant factors .
- Example Table :
| Factor | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Reaction Time | 6 h | 12 h | 65 → 82 |
| Catalyst Loading | 5 mol% | 10 mol% | 70 → 88 |
Q. How can researchers resolve contradictions in experimental data across studies (e.g., conflicting bioactivity results)?
- Methodological Answer : Conduct meta-analysis to identify variables causing discrepancies (e.g., impurity profiles, assay protocols). Validate findings using orthogonal methods:
Q. What methodologies elucidate the compound’s receptor interaction mechanisms?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled analogs) to quantify affinity for targets like GPCRs. Surface plasmon resonance (SPR) measures real-time binding kinetics. For example, diphenylmethoxy-piperidine derivatives exhibit affinity for histamine receptors, which can be probed via competitive binding studies .
Q. How to assess environmental impact during laboratory-scale synthesis?
- Methodological Answer : Follow green chemistry principles :
- Substitute hazardous solvents (e.g., dichloromethane → cyclopentyl methyl ether).
- Use life cycle assessment (LCA) tools to quantify waste and energy consumption.
- Refer to safety data sheets (SDS) for disposal guidelines (e.g., neutralize acidic byproducts before aqueous disposal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
